molecular formula C12H12BrN3O B2914882 1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one CAS No. 1020252-47-4

1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B2914882
CAS No.: 1020252-47-4
M. Wt: 294.152
InChI Key: WQGAEBKFSUUNHZ-UHFFFAOYSA-N
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Description

This compound features a propan-1-one backbone substituted at position 1 with a 4-bromophenyl group and at position 2 with both a methyl group and a 1H-1,2,4-triazole moiety.

Properties

IUPAC Name

1-(4-bromophenyl)-2-methyl-2-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-12(2,16-8-14-7-15-16)11(17)9-3-5-10(13)6-4-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGAEBKFSUUNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)Br)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the reaction of 4-bromobenzaldehyde with 2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogenated Aryl Ketone Derivatives

Compounds with halogenated aryl groups and triazole substitutions share structural similarities but exhibit variations in bioactivity and physicochemical properties:

Compound Name Substituents (Position) Molecular Weight Synthesis Yield Key Findings
1-(4-Bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one 4-Bromophenyl (1), Methyl (2), Triazole (2) 307.17 g/mol 60% Moderate fungicidal activity; bromine enhances stability and lipophilicity .
1-(4-Trifluoromethylphenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (11a) 4-CF₃ (1), Methyl (2), Triazole (2) 311.28 g/mol 60% (regioisomer) Higher antifungal potency against Fusarium spp. due to electron-withdrawing CF₃ group .
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2) 2,4-Cl₂ (1), Triazole (2) 270.09 g/mol N/A Metabolite of itraconazole; confirmed antifungal activity via CYP3A4 metabolism .
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one 3,4-OMe (1), 4-OMe (3), Triazole (3) 382.39 g/mol Moderate Herbicidal and bactericidal activity; methoxy groups enhance solubility .

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Br) improve antifungal potency by increasing electrophilicity and target (CYP51) binding .
  • Methoxy groups enhance solubility but may reduce membrane penetration compared to halogens .
  • Regioisomerism : Triazole position (e.g., 11a vs. 11b in ) affects bioactivity, with 11a showing superior activity.
Thiol- and Sulfur-Containing Analogues

Sulfur-containing variants demonstrate distinct reactivity and pharmacokinetic profiles:

Compound Name Substituents (Position) Molecular Weight Key Findings
1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one 4-Bromophenyl (1), SCH₃ (2) 259.16 g/mol Lower antifungal activity compared to triazole derivatives; sulfur reduces target affinity .
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 2,4-F₂ (1), 4-F (3), Triazole (2) 333.25 g/mol Enhanced activity against Candida albicans (MIC: 0.001 μg/mL) due to fluorinated aryl groups .

Key Observations :

  • Triazole rings are critical for antifungal activity, as thiol/sulfur analogues (e.g., ) show reduced efficacy.
  • Fluorine atoms improve metabolic stability and target binding via hydrophobic interactions .
Physicochemical Data
Property This compound 1-(4-Trifluoromethylphenyl)-analogue (11a)
Melting Point Not reported White solid, m.p. unreported
Solubility Low in water; soluble in DMSO, acetonitrile Similar solubility profile
LogP (Predicted) 3.2 3.5

Biological Activity

1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a compound belonging to the class of triazole derivatives, which have garnered significant interest in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12BrN3O\text{C}_{12}\text{H}_{12}\text{BrN}_{3}\text{O}

Pharmacological Activities

The biological activity of triazole derivatives is often linked to their ability to interact with various biological targets. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against a range of pathogens. For instance, research indicates that triazole derivatives can inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. A study involving various triazole compounds demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)
1-(4-bromophenyl)-2-methyl-2-(triazole)MCF-712.5
Similar Triazole DerivativeBel-740215.0

Anti-inflammatory Activity

Triazoles have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro, suggesting potential applications in treating inflammatory diseases.

Study 1: Anticancer Activity

In a recent study published in Molecules, researchers synthesized a series of triazole derivatives and evaluated their anticancer activity. The compound 1-(4-bromophenyl)-2-methyl-2-(triazole) showed promising results against MCF-7 cells with an IC50 value of 12.5 µM, indicating its potential as a chemotherapeutic agent .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives against various bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

The biological activities of 1-(4-bromophenyl)-2-methyl-2-(triazole) are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in critical biological processes such as DNA synthesis and cell division.
  • Induction of Apoptosis : Many triazole derivatives trigger apoptosis in cancer cells through mitochondrial pathways.

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